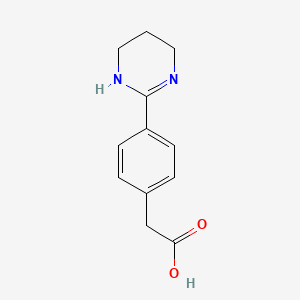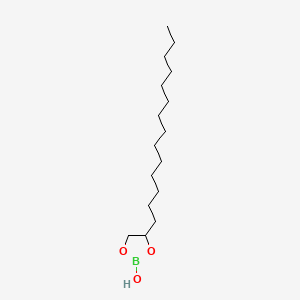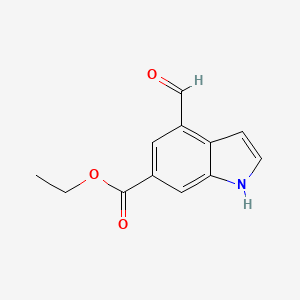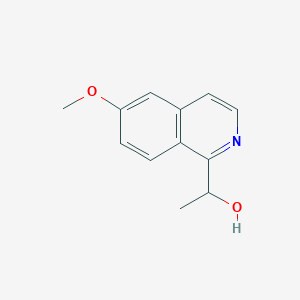
(S)-4-Methylhex-2-ynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-Methylhex-2-ynoic acid is an organic compound with the molecular formula C7H10O2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Methylhex-2-ynoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the alkylation of a propargyl alcohol derivative followed by oxidation to introduce the carboxylic acid group. The reaction conditions often require controlled temperatures and the use of solvents like tetrahydrofuran (THF) to maintain the stability of intermediates.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process might include steps such as catalytic hydrogenation and selective oxidation, with careful monitoring of reaction parameters to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions: (S)-4-Methylhex-2-ynoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alkyne group into a diketone or carboxylic acid derivative.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts.
Substitution: The compound can participate in nucleophilic substitution reactions, where the alkyne group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst are employed.
Substitution: Conditions often involve the use of strong bases like sodium hydride (NaH) or organometallic reagents.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as alkenes, alkanes, and substituted carboxylic acids.
Scientific Research Applications
(S)-4-Methylhex-2-ynoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules with chiral centers.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which (S)-4-Methylhex-2-ynoic acid exerts its effects involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include metabolic processes where the compound acts as a competitive inhibitor, affecting the overall biochemical reactions within cells.
Comparison with Similar Compounds
4-Methylhexanoic acid: Similar in structure but lacks the alkyne group, making it less reactive in certain chemical reactions.
Hex-2-ynoic acid: Shares the alkyne group but differs in the position of the methyl group, affecting its stereochemistry and reactivity.
Uniqueness: (S)-4-Methylhex-2-ynoic acid is unique due to its chiral nature and the presence of both an alkyne and a carboxylic acid group. This combination of features makes it a versatile compound in synthetic chemistry and a valuable subject of study in various scientific disciplines.
Properties
Molecular Formula |
C7H10O2 |
|---|---|
Molecular Weight |
126.15 g/mol |
IUPAC Name |
(4S)-4-methylhex-2-ynoic acid |
InChI |
InChI=1S/C7H10O2/c1-3-6(2)4-5-7(8)9/h6H,3H2,1-2H3,(H,8,9)/t6-/m0/s1 |
InChI Key |
LNPJWHMAAGDLIG-LURJTMIESA-N |
Isomeric SMILES |
CC[C@H](C)C#CC(=O)O |
Canonical SMILES |
CCC(C)C#CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Benzo[c][1,2,5]thiadiazol-5-yl)ethan-1-ol](/img/structure/B12958139.png)
![2-Chloro-5-(methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B12958150.png)












